
(S)-Xyl-P-Phos RuCl2 (S)-Daipen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Xyl-P-Phos RuCl2 (S)-Daipen is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in asymmetric hydrogenation. The presence of chiral ligands, such as (S)-Xyl-P-Phos and (S)-Daipen, imparts chirality to the complex, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Xyl-P-Phos RuCl2 (S)-Daipen typically involves the coordination of the chiral ligands (S)-Xyl-P-Phos and (S)-Daipen to a ruthenium precursor. One common method is to react the ruthenium precursor, such as ruthenium trichloride, with the chiral ligands in the presence of a suitable solvent, such as dichloromethane or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation, reduction, and substitution reactions, depending on the specific reaction conditions and substrates involved.
Common Reagents and Conditions: In asymmetric hydrogenation, the common reagents include hydrogen gas and a suitable substrate, such as an unsaturated ketone or imine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C and hydrogen pressures of 1-10 atm. The presence of a base, such as potassium carbonate or sodium methoxide, can enhance the catalytic activity of the complex.
Major Products Formed: The major products formed from the reactions involving this compound are enantiomerically pure compounds. For example, in the hydrogenation of an unsaturated ketone, the product would be a chiral alcohol with high enantiomeric excess.
Aplicaciones Científicas De Investigación
(S)-Xyl-P-Phos RuCl2 (S)-Daipen has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is extensively used as a catalyst in asymmetric synthesis. It enables the production of chiral molecules with high enantiomeric purity, which are essential in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. Its ability to induce chirality in biological molecules makes it a valuable tool in the study of stereochemistry and enzyme mechanisms.
Medicine: In medicine, the compound is used in the synthesis of chiral drugs. The high selectivity and efficiency of this compound in asymmetric hydrogenation make it an important catalyst in the production of active pharmaceutical ingredients (APIs) with the desired stereochemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its application in large-scale asymmetric synthesis processes contributes to the efficient and cost-effective production of high-value chemical products.
Mecanismo De Acción
The mechanism of action of (S)-Xyl-P-Phos RuCl2 (S)-Daipen involves the coordination of the chiral ligands to the ruthenium center, creating a chiral environment around the metal. This chiral environment facilitates the selective activation of substrates and the formation of chiral products. The catalytic cycle typically involves the coordination of the substrate to the ruthenium center, followed by hydrogenation and product release. The chiral ligands play a crucial role in determining the stereochemistry of the product by controlling the orientation and reactivity of the substrate.
Comparación Con Compuestos Similares
Similar Compounds:
- ®-Xyl-P-Phos RuCl2 ®-Daipen
- (S)-BINAP RuCl2 (S)-Daipen
- ®-BINAP RuCl2 ®-Daipen
- (S)-Tol-BINAP RuCl2 (S)-Daipen
Uniqueness: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is unique due to its specific combination of chiral ligands, which imparts high enantioselectivity and catalytic efficiency. Compared to other similar compounds, it offers superior performance in certain asymmetric hydrogenation reactions, making it a preferred choice for the synthesis of specific chiral molecules.
Propiedades
Fórmula molecular |
C65H76Cl2N4O6P2Ru |
|---|---|
Peso molecular |
1243.2 g/mol |
Nombre IUPAC |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C46H50N2O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h13-26H,1-12H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
RJVUHQGIDZFJBW-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



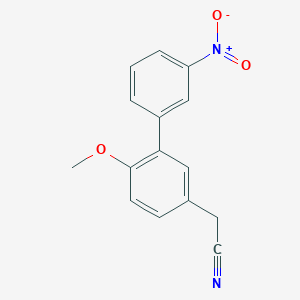
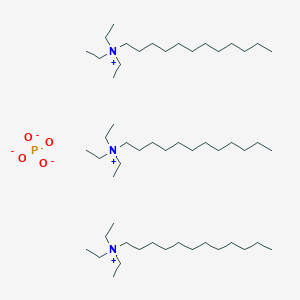

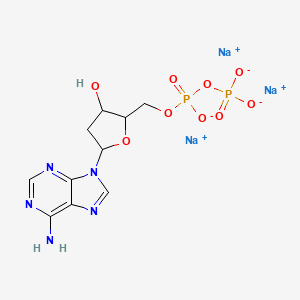
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

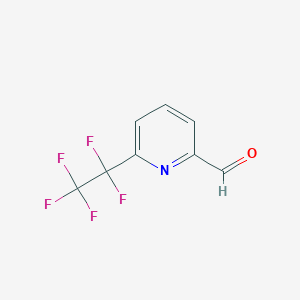
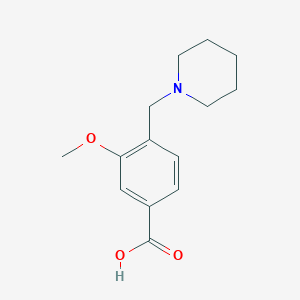

![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
